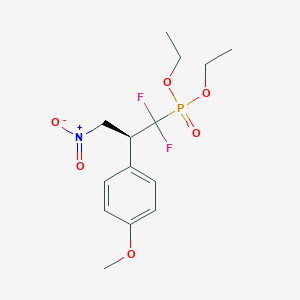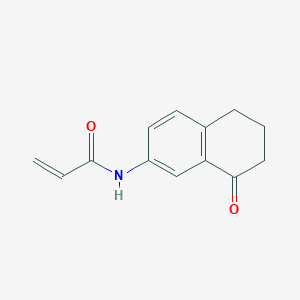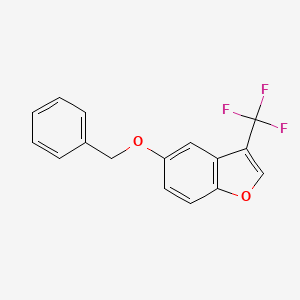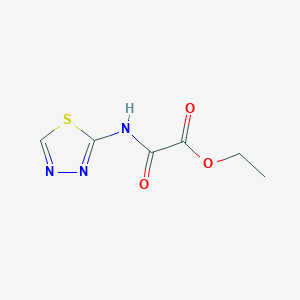
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate is a fluorinated organophosphorus compound The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable difluoroalkylating agent. One common method is the electrophilic difluoroethylation of nucleophiles using hypervalent iodine reagents. For example, (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate can be synthesized from 1,1-difluoro-2-iodoethane and then reacted with diethyl phosphite under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a drug candidate is explored due to its unique physicochemical properties.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atoms can enhance binding affinity and specificity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate: Similar structure but with a phenylamino group instead of a nitro group.
Diethyl (1,1-difluoro-2-hydroxy-2-(4-methoxyphenyl)ethyl)phosphonate: Contains a hydroxy group instead of a nitro group.
Uniqueness
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate is unique due to the presence of both a nitro group and fluorine atoms, which impart distinct reactivity and physicochemical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2NO6P/c1-4-22-24(20,23-5-2)14(15,16)13(10-17(18)19)11-6-8-12(21-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHHQWLIOETFG-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=C(C=C1)OC)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Methoxycyclohexyl)methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2906140.png)
![7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2906141.png)

![N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2906146.png)

![propan-2-yl 2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2906148.png)


![(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2906154.png)

![3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2906159.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2906160.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)
